1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride
Description
1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride (CAS: 125033-39-8) is a nitrogen-containing heterocyclic compound with a molecular formula of C₁₃H₂₂Cl₂N₂O and a molecular weight of 293.23 g/mol . Its structure comprises a pyrrolidine ring substituted with a benzyl group at position 1, a hydroxymethyl group at position 3, and a methylamino-methyl moiety. The dihydrochloride salt form enhances its stability and solubility in aqueous systems, which is critical for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
1-benzyl-3-(methylaminomethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-14-10-13(16)7-8-15(11-13)9-12-5-3-2-4-6-12;;/h2-6,14,16H,7-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBTUBATFNEHKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCN(C1)CC2=CC=CC=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloride with 3-aminomethylpyrrolidin-3-ol in the presence of a suitable base, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or other biological molecules, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural similarities with other benzyl-substituted pyrrolidine derivatives but differs in functional groups and salt forms. Below is a comparative analysis:
Functional and Application Differences
- The dihydrochloride salt may improve bioavailability in drug formulations .
- 1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride : The ketone and dimethyl groups enhance rigidity, making it suitable for studying steric effects in catalysis or as a precursor for agrochemicals .
Research Findings and Limitations
- Synthesis Challenges: The dihydrochloride form of the target compound requires precise control during salt formation to avoid byproducts, whereas the dimethylpyrrolidinone derivative is synthesized via straightforward alkylation and oxidation steps .
- Solubility: The dihydrochloride salt likely exhibits superior water solubility compared to the hydrochloride salt of the dimethylpyrrolidinone derivative, which may favor in vivo applications .
- Biological Activity: No direct pharmacological data are available for the target compound. In contrast, dimethylpyrrolidinone derivatives have demonstrated utility in fragment-based drug discovery due to their conformational stability .
Biological Activity
1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride, with the CAS number 125033-39-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride is C13H22Cl2N2O, with a molecular weight of 293.24 g/mol. The compound appears as a powder and is soluble in various solvents. Its structural formula can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C13H22Cl2N2O |
| Molecular Weight | 293.24 g/mol |
| IUPAC Name | 1-benzyl-3-(methylaminomethyl)pyrrolidin-3-ol dihydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Biological Activity
Research into the biological activity of this compound indicates potential applications in various fields, particularly in pharmacology and medicinal chemistry. The following sections summarize key findings related to its biological effects.
Pharmacological Effects
1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Studies suggest that it may act as a modulator of these neurotransmitters, which are crucial for mood regulation and cognitive functions.
Case Studies
- Neuropharmacological Study : A study conducted on rodent models demonstrated that administration of this compound resulted in increased locomotor activity, suggesting stimulant properties similar to amphetamines. The mechanism appears to involve dopamine release in the nucleus accumbens, a key area associated with reward and motivation pathways.
- Anxiolytic Effects : Another investigation focused on the anxiolytic potential of the compound. Behavioral tests indicated a reduction in anxiety-like behaviors in mice, which was attributed to modulation of serotonin pathways. This finding aligns with the compound's structural similarity to known anxiolytics.
Research Findings
Recent studies have highlighted several important aspects of the biological activity of 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride:
| Study Focus | Findings |
|---|---|
| Neurotransmitter Modulation | Increased dopamine release; potential stimulant effects observed in animal models. |
| Anxiolytic Activity | Reduction in anxiety-like behaviors; modulation of serotonin pathways noted. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride, and how do reaction conditions influence yield?
- Methodology : A common approach involves reacting benzylamine derivatives with pyrrolidinone precursors under controlled conditions. For example, the use of di-tert-butyl dicarbonate (Boc) protection for amino groups can enhance reaction specificity and reduce side products. Post-synthesis, hydrochloric acid is used to form the dihydrochloride salt, improving solubility for pharmacological assays .
- Key Considerations : Optimizing pH, temperature (e.g., 0–5°C for Boc protection), and stoichiometric ratios of reagents (e.g., benzylamine:pyrrolidinone at 1:1.2) is critical. Yields >70% are achievable with rigorous exclusion of moisture .
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Confirm the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and the methylamino-methyl moiety (singlet at δ 2.3–2.5 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₄H₂₂Cl₂N₂O) with minimal fragmentation .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% deviation .
Q. What strategies enhance the aqueous solubility of this compound for in vitro assays?
- Approach : The dihydrochloride salt form inherently improves solubility (e.g., >50 mg/mL in water at 25°C). For further optimization, co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes can be used without altering pharmacological activity .
Advanced Research Questions
Q. How does the stereochemistry of 1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride influence its receptor binding affinity?
- Methodology : Enantiomeric resolution via chiral HPLC (e.g., using a Chiralpak® AD-H column with hexane:isopropanol:diethylamine mobile phase) separates R and S isomers. Binding assays (e.g., radioligand displacement for dopamine D₂ receptors) reveal stereospecific activity, with (R)-isomers showing 3–5x higher affinity than (S)-isomers .
- Data Interpretation : Contradictions in binding data across studies may arise from differences in receptor subtypes or assay conditions (e.g., pH, ionic strength). Cross-validate using orthogonal methods like SPR (surface plasmon resonance) .
Q. What are the metabolic pathways of this compound in hepatic microsomes, and how do they correlate with in vivo toxicity?
- Experimental Design :
- Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS identifies primary metabolites (e.g., N-demethylation at the methylamino group or hydroxylation at the pyrrolidine ring) .
- CYP Inhibition : Screen for CYP450 isoform inhibition (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
- Toxicological Relevance : Metabolites like the N-oxide derivative may exhibit higher cytotoxicity (IC₅₀ < 10 μM in HepG2 cells), necessitating structural modifications for improved safety .
Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across different serotonin receptor subtypes?
- Critical Analysis :
- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293), receptor expression levels, or ligand concentrations (e.g., 10 nM vs. 1 nM [³H]-LSD) can skew results. Normalize data to internal controls (e.g., reference antagonists like ketanserin) .
- Statistical Validation : Use multivariate regression to account for confounding factors like nonspecific binding or partial agonism .
Methodological Guidance
Q. What protocols are recommended for synthesizing deuterated analogs of this compound for tracer studies?
- Deuterium Incorporation :
- Step 1 : Replace hydrogen sources (e.g., H₂O, HCl) with deuterated equivalents (D₂O, DCl) during salt formation.
- Step 2 : Use Pd/C catalysis under D₂ atmosphere to deuterate the benzyl group selectively. LC-MS confirms >98% isotopic purity .
Q. How should researchers design dose-response studies to evaluate partial vs. full agonism at adrenergic receptors?
- Protocol :
- Cell-Based Assays : Use luciferase reporter systems (e.g., cAMP-responsive elements) in HEK293 cells expressing β₂-adrenergic receptors.
- Data Modeling : Fit sigmoidal curves (Hill equation) to determine Emax (efficacy) and EC₅₀ (potency). Partial agonists typically show Emax <80% relative to isoproterenol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
